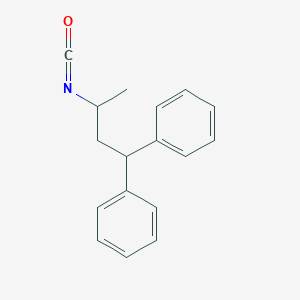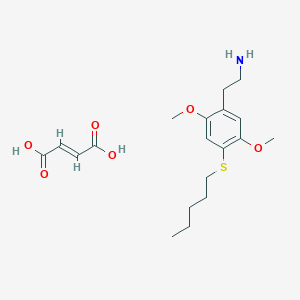
Nemazoline
Overview
Description
Naphazoline is a sympathomimetic vasoconstrictor used primarily for the symptomatic relief of redness and itching of the eye, as well as nasal congestion . It is a rapid-acting imidazoline derivative that acts on alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa, leading to vasoconstriction and reduced congestion .
Mechanism of Action
Mode of Action
Nemazoline functions by stimulating alpha adrenergic receptors in arterioles, leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction . This results in the reduction of blood flow in the nasal passages, thereby relieving nasal congestion .
Biochemical Pathways
It is known that the drug’s action involves the stimulation of alpha adrenergic receptors and the subsequent release of norepinephrine . This leads to vasoconstriction and a decrease in blood flow in the nasal passages .
Pharmacokinetics
As a nasal decongestant, it is typically administered topically in the form of nasal drops or spray . This allows for direct action on the nasal mucosa, potentially leading to rapid onset of action .
Result of Action
The primary result of this compound’s action is the relief of nasal congestion . By causing vasoconstriction in the nasal arterioles, it reduces blood flow and swelling in the nasal passages, thereby alleviating symptoms of congestion .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is generally recommended to store the drug in a cool, dry place away from light to maintain its stability .
Biochemical Analysis
Biochemical Properties
Nemazoline interacts with alpha 1 and alpha 2 receptors in the nasal mucosa . The nature of these interactions involves the agonistic activity on alpha 1 receptors and antagonistic activity on alpha 2 receptors . This dual activity contributes to its effectiveness as a nasal decongestant .
Cellular Effects
The cellular effects of this compound are primarily observed in the nasal mucosa cells . By interacting with the alpha 1 and alpha 2 receptors, this compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with alpha 1 and alpha 2 receptors . As an alpha 1 agonist and alpha 2 antagonist, this compound can influence enzyme activation or inhibition and induce changes in gene expression
Temporal Effects in Laboratory Settings
It has been noted that this compound is more long-lasting than oxymetazoline on canine nasal mucosa
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphazoline is synthesized from 1-naphthylacetonitrile. The synthesis involves the reaction of 1-naphthylacetonitrile with ethanol to form an iminoester, which then undergoes heterocyclization with ethylenediamine to produce the desired imidazoline derivative . The reaction conditions typically involve refluxing the reactants for about 2 hours .
Industrial Production Methods
This intermediate is then reacted with ethylenediamine to produce naphazoline, which is subsequently converted to naphazoline hydrochloride by adding concentrated hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Naphazoline undergoes various chemical reactions, including nucleophilic substitution and complex formation. One notable reaction is its nucleophilic substitution with 1,2-naphthoquinone-4-sulfonate sodium salt in an alkaline medium at 80°C, forming an orange/red-colored product .
Common Reagents and Conditions
Nucleophilic Substitution: 1,2-naphthoquinone-4-sulfonate sodium salt in alkaline medium at 80°C.
Complex Formation: Various spectrophotometric methods have been developed for the determination of naphazoline in pharmaceutical formulations.
Major Products
The major products formed from these reactions include the orange/red-colored complex formed with 1,2-naphthoquinone-4-sulfonate .
Scientific Research Applications
Naphazoline has a wide range of scientific research applications:
Chemistry: Used in spectrophotometric methods for the determination of its concentration in pharmaceutical formulations.
Biology: Acts as a vasoconstrictor in biological studies involving ocular and nasal tissues.
Industry: Utilized in the production of various pharmaceutical products, including eye drops and nasal sprays.
Comparison with Similar Compounds
Similar Compounds
Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.
Tetrahydrozoline: Used in eye drops for the relief of redness.
Phenylephrine: A common nasal decongestant and vasoconstrictor.
Uniqueness
Naphazoline is unique due to its rapid action and dual use in both ocular and nasal preparations . Unlike some other vasoconstrictors, it is effective in reducing both redness and congestion in a short period .
Properties
IUPAC Name |
2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNNRWAIGIEAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156729 | |
| Record name | Nemazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130759-56-7 | |
| Record name | Nemazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130759567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEMAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV3YCP28R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



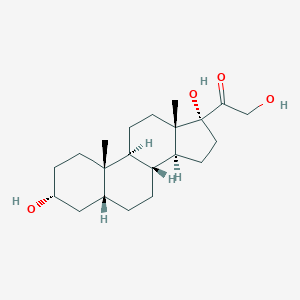
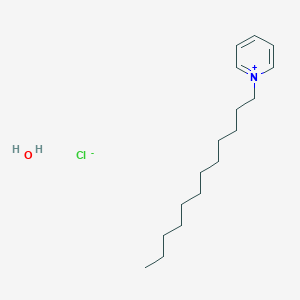
![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)
![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

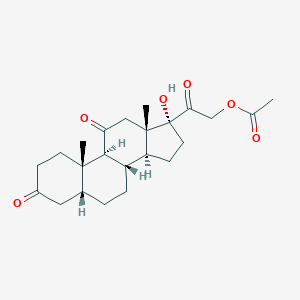
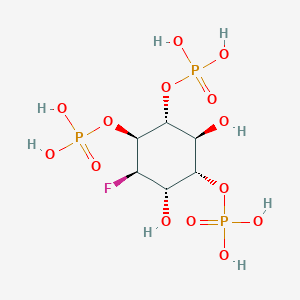
![5-[(Methylamino)methyl]-2-furanmethanol](/img/structure/B135557.png)


